molecular formula C8H5F2N3O2 B2939459 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2248377-58-2

6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2939459
CAS No.: 2248377-58-2
M. Wt: 213.144
InChI Key: LWABXYVAGJBEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the difluoromethyl group and the imidazo[1,5-a]pyrimidine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions, such as trifluoroacetic acid (TFA), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor and modulates its activity, leading to potential therapeutic effects . The compound may also inhibit specific kinases, affecting signaling pathways involved in inflammation and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. Its specific structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

6-(difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)7-12-2-5-11-1-4(8(14)15)3-13(5)7/h1-3,6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABXYVAGJBEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2C(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.